Butyl phenylacetate

Fragrance Longevity Substantivity Tenacity

Butyl phenylacetate (CAS 122-43-0) is an organic ester belonging to the phenylacetic acid ester class, formed through the formal condensation of phenylacetic acid and n-butanol. It is a colorless to pale yellow liquid with a characteristic odor profile of rose, honey, and chocolate, and is primarily utilized as a flavor and fragrance agent.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 122-43-0
Cat. No. B086620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl phenylacetate
CAS122-43-0
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC1=CC=CC=C1
InChIInChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
InChIKeyLDOXTQYWWYXYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
1 mL in 1 mL 95% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Phenylacetate (CAS 122-43-0): A Strategic Ester for Long-Lasting Honey and Rose Fragrance Formulations


Butyl phenylacetate (CAS 122-43-0) is an organic ester belonging to the phenylacetic acid ester class, formed through the formal condensation of phenylacetic acid and n-butanol [1]. It is a colorless to pale yellow liquid with a characteristic odor profile of rose, honey, and chocolate, and is primarily utilized as a flavor and fragrance agent [2][3]. The compound occurs naturally in mountain papaya (Carica pubescens) and osmanthus absolute, though industrial supply is predominantly synthetic to ensure consistent sensory performance [4]. Regulatory bodies including FEMA (No. 2209) and JECFA (No. 1012) recognize its use as a generally recognized as safe (GRAS) flavoring substance [5].

Why Phenylacetic Acid Esters Cannot Be Casually Substituted: The Case for Butyl Phenylacetate's Specificity


Within the homologous series of phenylacetic acid esters, increasing alkyl chain length systematically alters key performance parameters including volatility (vapor pressure), lipophilicity (Log P), and substantivity (longevity on a substrate), leading to divergent application suitability [1]. For example, while ethyl phenylacetate provides a sharper, more volatile honey note suitable for top notes, its high vapor pressure (0.053 hPa at 20°C) limits its tenacity in fine fragrances [2]. Conversely, longer-chain analogs like amyl phenylacetate exhibit significantly lower volatility (vapor pressure 0.0022 hPa at 20°C) and higher Log P (~4.05), which can suppress the desired lift and diffusion in certain applications [3]. Butyl phenylacetate occupies a strategic middle ground, offering a balance of moderate volatility and exceptional substantivity (348 hours) that generic substitution cannot replicate without compromising the intended olfactory or flavor performance [4].

Quantifiable Differentiation: Butyl Phenylacetate vs. In-Class Analogs


Substantivity Comparison: Butyl Phenylacetate Offers 58x Greater Longevity Than Phenyl Acetate

In fragrance formulations, substantivity—measured as the duration a material remains detectable on a smelling strip at 100% concentration—is a critical procurement criterion. Butyl phenylacetate exhibits a substantivity of 348 hours, which is 58 times longer than the 6 hours reported for phenyl acetate under identical test conditions [1][2]. This dramatic difference directly impacts the cost-in-use and performance of finished fragrances, as butyl phenylacetate provides sustained honey-rose character throughout the dry-down phase, whereas phenyl acetate dissipates rapidly, functioning only as a fleeting top note.

Fragrance Longevity Substantivity Tenacity Perfumery Raw Materials

Vapor Pressure and Volatility: Butyl Phenylacetate is 4.2x Less Volatile Than Isobutyl Phenylacetate

Vapor pressure governs a fragrance ingredient's evaporation rate, directly influencing its perceived intensity and longevity in a formulation. Butyl phenylacetate has a reported vapor pressure of 0.00484 mm Hg at 20°C (EPI Suite) and 0.00859 mm Hg at 25°C [1]. In contrast, its branched-chain structural isomer, isobutyl phenylacetate, exhibits a vapor pressure of 0.0203 mm Hg at 20°C (EPI Suite) and 0.032 mm Hg at 25°C [2]. This represents a 4.2-fold higher volatility for the isobutyl analog at 20°C, meaning isobutyl phenylacetate will evaporate significantly faster from a fragrance or flavor matrix.

Volatility Control Fragrance Diffusion Vapor Pressure Formulation Stability

Log P and Hydrophobicity: Butyl Phenylacetate Offers Optimal Balance Between Ethyl and Amyl Analogs

The octanol-water partition coefficient (Log P) is a key determinant of a molecule's distribution between aqueous and lipid phases, influencing both sensory perception and formulation behavior. Butyl phenylacetate has an experimentally determined Log P of 3.56 at 25°C [1]. This value is precisely intermediate between the shorter-chain ethyl phenylacetate (Log P 2.36 at 22°C) and the longer-chain amyl phenylacetate (Log P 4.05 at 25°C, EPI Suite estimated) [2][3]. The stepwise increase of approximately 1.2 Log P units from ethyl to butyl, and a further ~0.5 units from butyl to amyl, reflects the incremental addition of methylene groups to the alkyl chain.

Lipophilicity Partition Coefficient Formulation Compatibility QSAR

Taste Threshold and Flavor Efficiency: Butyl Phenylacetate is 2x More Potent Than Ethyl Phenylacetate

In flavor applications, the minimum concentration required to elicit a perceptible taste response (taste threshold) directly impacts usage levels and cost efficiency. Butyl phenylacetate exhibits a taste threshold of 5 ppm, delivering honey, sweet, chocolate, floral, and rose-like character [1]. By comparison, ethyl phenylacetate requires a concentration of 10 ppm to produce a similar sensory profile (sweet, fruity, honey, cocoa, apple, woody) [2]. This represents a 2-fold difference in potency, meaning half the amount of butyl phenylacetate is needed to achieve equivalent flavor impact.

Flavor Potency Taste Threshold Sensory Science Flavor Formulation

Regulatory Safety Clearance: Butyl Phenylacetate Clears All 7 RIFM Human Health Endpoints

The Research Institute for Fragrance Materials (RIFM) conducts comprehensive safety assessments covering seven human health endpoints plus environmental impact. The 2023 update to the RIFM safety assessment for butyl phenylacetate (CAS 122-43-0) confirms that all seven human health endpoints were cleared using target data, read-across, and/or Threshold of Toxicological Concern (TTC) approaches [1]. This includes evaluations for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. While many phenylacetic acid esters share favorable safety profiles as Cramer Class I (low toxicity) compounds, the availability of a fully cleared, up-to-date RIFM dossier provides procurement teams with a documented, defensible safety position that may not be uniformly available for all in-class analogs, particularly for newer or less-studied esters.

Regulatory Compliance Safety Assessment IFRA Standards RIFM

Optimal Application Scenarios for Butyl Phenylacetate Based on Quantified Differentiation


Fine Fragrance Formulations Requiring Extended Honey-Rose Dry-Down

In fine fragrance development, butyl phenylacetate is strategically deployed to impart a persistent honey-rose-chocolate character throughout the heart and base notes. The compound's substantivity of 348 hours—58 times longer than phenyl acetate—ensures that the desired floral-honey signature remains detectable on skin or fabric long after more volatile top and middle notes have dissipated [1]. This longevity reduces or eliminates the need for additional fixatives, simplifying formulations and lowering overall raw material costs. Formulators targeting accords such as rose, carnation, oriental, or gourmand fragrances should specify butyl phenylacetate over ethyl or isobutyl analogs when sustained performance is a critical quality attribute [2].

Flavor Systems for Confectionery and Baked Goods Requiring Potent Honey-Chocolate Notes

Butyl phenylacetate is the preferred choice for honey, chocolate, cream, and nut flavor compositions where cost-efficient potency is paramount. Its taste threshold of 5 ppm is half that of ethyl phenylacetate (10 ppm), enabling flavor houses to achieve target sensory impact using 50% less raw material [1]. This directly reduces the per-kilogram cost of finished flavor compounds and minimizes inventory volume. Applications include hard candies, chewing gum, baked goods, frozen dairy desserts, and non-alcoholic beverages, where the compound's characteristic honey, sweet, chocolate, floral, and rose-like notes provide authentic, natural-identical character [2].

Personal Care and Home Care Products Requiring Controlled Fragrance Release

The intermediate volatility profile of butyl phenylacetate (vapor pressure 0.00484 mm Hg at 20°C) positions it as the optimal choice for applications where controlled, sustained fragrance release is desired. Unlike isobutyl phenylacetate, which is 4.2 times more volatile and dissipates more rapidly, butyl phenylacetate provides a balanced evaporation rate suitable for leave-on personal care products (lotions, creams, hair care) and home care applications (laundry detergents, fabric softeners, scented candles) [1][2]. Formulators seeking to avoid the sharp, fleeting impact of ethyl phenylacetate or the overly tenacious, diffusion-limited character of amyl phenylacetate should select butyl phenylacetate for optimal performance [3].

Regulatory-Compliant Flavor and Fragrance Development for Global Markets

For multinational brands and contract manufacturers supplying regulated markets, butyl phenylacetate offers a compelling compliance advantage. The compound is supported by a fully updated (2023) RIFM safety assessment that clears all seven human health endpoints [1]. It is recognized as GRAS by FEMA (No. 2209), evaluated by JECFA (No. 1012), and operates within established IFRA concentration guidelines (typically up to 12% in fragrance concentrate) [2][3]. This comprehensive regulatory dossier minimizes the due diligence burden on procurement and regulatory affairs teams, accelerating time-to-market for new formulations compared to less thoroughly documented in-class alternatives.

Technical Documentation Hub

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